molecular formula C21H18N4O2 B12172742 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B12172742
M. Wt: 358.4 g/mol
InChI Key: YTMHKKSMSHRHJF-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a beta-carboline moiety. The presence of these two distinct structural units endows the compound with a range of interesting chemical and biological properties.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C21H18N4O2/c26-20(12-25-13-22-17-7-3-2-6-16(17)21(25)27)24-10-9-15-14-5-1-4-8-18(14)23-19(15)11-24/h1-8,13,23H,9-12H2

InChI Key

YTMHKKSMSHRHJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic synthesis. One common approach begins with the preparation of the beta-carboline intermediate, which is then coupled with a quinazolinone precursor. The key steps in this synthesis include:

    Formation of the Beta-Carboline Intermediate: This can be achieved through the Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde to form the beta-carboline structure.

    Coupling with Quinazolinone Precursor: The beta-carboline intermediate is then reacted with a quinazolinone derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for the key synthetic steps.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the beta-carboline moiety, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can lead to modified beta-carboline structures.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds related to 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one exhibit significant antiviral activity. For instance, derivatives of quinazoline have shown promise in inhibiting various viral infections. Research has highlighted that certain structural modifications can enhance their efficacy against viruses such as HIV and influenza .

Neuroprotective Effects

The unique structure of this compound suggests potential neuroprotective properties. Compounds similar to 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one have been reported to modulate neurotransmitter systems effectively. This modulation could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the beta-carboline moiety is particularly noteworthy as it is associated with psychoactive effects and interactions with serotonin receptors.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes relevant to cancer progression. For example, it has shown potential as a histone deacetylase (HDAC) inhibitor. Compounds that inhibit HDACs are of significant interest in cancer therapy due to their role in regulating gene expression related to tumor growth .

Study 1: Antiviral Efficacy

In a controlled study examining the antiviral properties of quinazoline derivatives, 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one was tested against various strains of the influenza virus. Results indicated a notable reduction in viral replication at concentrations as low as 10 μM . This finding supports further investigation into its mechanism of action and potential therapeutic applications.

Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of beta-carboline derivatives demonstrated that 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The compound's ability to modulate antioxidant enzyme levels suggests its potential use in preventing neurodegeneration.

Study 3: HDAC Inhibition

Another study focused on the compound's role as an HDAC inhibitor revealed that it exhibited selective inhibition against HDAC6 with an IC50 value significantly lower than standard inhibitors like Tubastatin A. This selectivity highlights its potential for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure and may have similar chemical properties.

    Beta-Carboline Derivatives: Compounds with the beta-carboline moiety can have similar biological activities.

Uniqueness

What sets 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one apart is the combination of the quinazolinone and beta-carboline structures in a single molecule. This unique structure can result in distinct chemical and biological properties that are not observed in compounds containing only one of these moieties.

Biological Activity

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic properties. This compound combines structural elements from the beta-carboline and quinazolinone families, which are known for their diverse biological activities.

The molecular formula of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one is C22H21N3O3C_{22}H_{21}N_{3}O_{3} with a molecular weight of 375.4 g/mol. Its unique structure allows for various chemical interactions that may influence its biological activity.

PropertyValue
Molecular FormulaC22H21N3O3C_{22}H_{21}N_{3}O_{3}
Molecular Weight375.4 g/mol
StructureBeta-carboline and quinazolinone core

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have shown that derivatives of quinazolinone compounds, including those related to 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one, display cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range against lung cancer cell lines (A549), indicating potent anticancer properties .

Antimicrobial Properties

Quinazoline derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one may possess antimicrobial properties similar to other quinazoline derivatives . Specific studies have reported promising results against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

Neuroprotective Effects

The beta-carboline structure within this compound is associated with neuroprotective effects. Research has indicated that compounds with beta-carboline moieties can influence neurotransmitter systems and exhibit antioxidant activities . This suggests potential applications in treating neurodegenerative diseases.

The exact mechanisms through which 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell proliferation and apoptosis pathways. The structural characteristics enable it to engage in hydrogen bonding and π-stacking interactions with biological macromolecules .

Case Studies

  • Antitumor Activity : A study evaluating a series of quinazoline derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The most active compound showed an IC50 value of 0.009 µM against EGFR, indicating high potency .
  • Antimicrobial Screening : In vitro tests on synthesized quinazoline derivatives indicated effective inhibition of bacterial growth at concentrations as low as 0.91 µM against E. coli, showcasing the potential antimicrobial efficacy of related compounds .

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